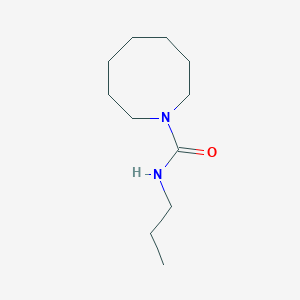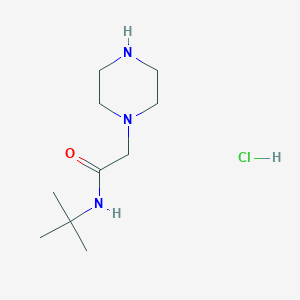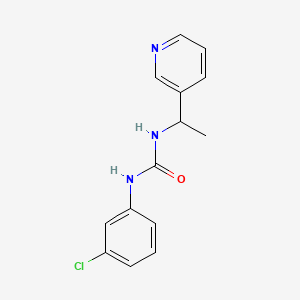
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea, also known as MPPEU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPEU is a urea derivative that has been synthesized and studied for its unique properties and potential use in drug discovery and development.
作用机制
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea exerts its effects through the inhibition of specific enzymes and signaling pathways. For example, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the activity of protein kinase C, which plays a key role in cancer cell growth and proliferation. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to modulate the activity of various neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of neurotransmitter receptor activity, and potential neuroprotective effects. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One advantage of using 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea in lab experiments is its relatively simple synthesis method, which allows for high yield and purity. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
未来方向
There are a number of potential future directions for research on 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea. One area of interest is the development of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea derivatives with improved potency and selectivity for specific targets. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea and its potential therapeutic applications in various diseases. Finally, more studies are needed to investigate the safety and toxicity of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea in vivo, which will be important for the development of potential therapeutic agents based on this compound.
合成方法
The synthesis of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea involves the reaction of 3-methylbenzylamine with pyridine-3-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with isocyanate to form the final product, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea. This synthesis method has been optimized for high yield and purity, making 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea a viable compound for further research.
科学研究应用
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Research has shown that 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has the ability to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have potential neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
1-(3-methylphenyl)-3-(1-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-5-3-7-14(9-11)18-15(19)17-12(2)13-6-4-8-16-10-13/h3-10,12H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCNYRXLRNHNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)



![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)


![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)
![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)

![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)

